molecular formula C7H2BrClF4 B1521466 3-Bromo-2-chloro-5-fluorobenzotrifluoride CAS No. 1027511-98-3

3-Bromo-2-chloro-5-fluorobenzotrifluoride

Cat. No. B1521466
CAS RN: 1027511-98-3
M. Wt: 277.44 g/mol
InChI Key: IDLATXCEGJUIRI-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-fluorobenzotrifluoride is a halogenated hydrocarbon . It is commonly used in the preparation of functionalized arylmanganese compounds .


Synthesis Analysis

While specific synthesis methods for 3-Bromo-2-chloro-5-fluorobenzotrifluoride were not found, it is known that similar compounds are used in the preparation of poly (arylene ether)s (PAEs) .


Molecular Structure Analysis

The molecular formula of 3-Bromo-2-chloro-5-fluorobenzotrifluoride is C7H2BrClF4 . Its InChI code is 1S/C7H2BrClF4/c8-5-2-3(10)1-4(6(5)9)7(11,12)13/h1-2H .


Physical And Chemical Properties Analysis

3-Bromo-2-chloro-5-fluorobenzotrifluoride has a molecular weight of 277.44 . It is a liquid at room temperature . The density of this compound is 1.511 g/mL at 25 °C .

Scientific Research Applications

Organic Synthesis

3-Bromo-2-chloro-5-fluorobenzotrifluoride: is a versatile building block in organic synthesis. It can be used to introduce a trifluoromethyl group into organic molecules, which is a common modification in pharmaceuticals to increase their metabolic stability and lipophilicity .

Material Science

In material science, this compound serves as a precursor for the synthesis of advanced materials. For example, it can be used in the preparation of poly(arylene ether)s, which are high-performance polymers with excellent thermal stability .

Chemical Synthesis

This chemical is also employed in chemical synthesis processes to create complex molecules. Its halogenated structure makes it a good candidate for various coupling reactions, such as Suzuki and Heck reactions, which are pivotal in constructing carbon-carbon bonds .

Medicinal Chemistry

In medicinal chemistry, 3-Bromo-2-chloro-5-fluorobenzotrifluoride can be utilized to synthesize compounds with potential therapeutic effects. The introduction of halogens and trifluoromethyl groups can lead to molecules with enhanced biological activity .

Analytical Chemistry

Due to its unique structure, this compound can be used as a standard or reference material in analytical chemistry to calibrate instruments like GC/MS and HPLC, ensuring accurate measurement of halogenated organic compounds .

Fluorine Chemistry Research

The presence of fluorine atoms makes it an important reagent in fluorine chemistry research. Scientists study the effects of fluorination on the properties of organic compounds, which is crucial for developing new materials and pharmaceuticals .

Environmental Studies

Researchers use 3-Bromo-2-chloro-5-fluorobenzotrifluoride in environmental studies to understand the behavior of halogenated pollutants. Its degradation products can be monitored to assess their impact on ecosystems .

Photovoltaic Materials

Lastly, this compound can contribute to the development of photovoltaic materials. By incorporating it into organic photovoltaic cells, researchers can improve the efficiency and stability of solar energy conversion .

Safety and Hazards

3-Bromo-2-chloro-5-fluorobenzotrifluoride is considered hazardous. It is a combustible liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1-bromo-2-chloro-5-fluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF4/c8-5-2-3(10)1-4(6(5)9)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLATXCEGJUIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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